para-hydroxy Butyryl fentanyl
Overview
Description
Para-hydroxy Butyryl fentanyl is a useful research compound. Its molecular formula is C23H30N2O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Identification and Detection
- LC-MS/MS-Based Detection : A study developed a liquid chromatography-tandem mass spectrometry-based method for the multiplex detection of various fentanyl analogues and metabolites, including para-hydroxy Butyryl fentanyl, in whole blood at very low concentrations. This method aids in forensic analysis and public health surveillance (Strayer et al., 2018).
- Novel Fentanyl Analogue Identification : Research conducted in the Netherlands characterized a new fentanyl analogue, N-(4-hydroxyphenyl)-N-(1-phenethylpiperidin-4-yl)-butyramide (p-hydroxy-butyrylfentanyl), using various techniques including ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) and gas chromatography-mass spectrometry (GC-MS) (Oldenhof et al., 2019).
2. Metabolic Pathways
- In Vitro and In Vivo Metabolism Studies : A study focusing on butyrfentanyl, a close relative of this compound, explored its in vitro and in vivo phase I and phase II metabolites, revealing extensive metabolism involving hydroxylation and N-dealkylation. This research is crucial for analytical detection in clinical and forensic toxicology (Steuer et al., 2017).
- Human Hepatocytes Study : Another study investigated the metabolism of butyrylfentanyl using human hepatocytes, identifying several metabolites, and emphasizing the role of enzymes like CYP3A4 in the metabolic processes. This research provides insights into the biotransformation of this compound and related compounds (Kanamori et al., 2019).
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-6-23(27)25(20-9-11-22(26)12-10-20)21-14-17-24(18-15-21)16-13-19-7-4-3-5-8-19/h3-5,7-12,21,26H,2,6,13-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNQEXOJZKKKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036982 | |
Record name | p-Hydroxybutyryl fentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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